2-Methylfuro[2,3-c]pyridine
Overview
Description
2-Methylfuro[2,3-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The presence of a methyl group at the second position of the furan ring distinguishes this compound from other furopyridines. This compound has garnered interest due to its potential biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(furan-2-yl)propenoic acid with ammonia or amines under cyclization conditions . Another approach includes the cyclization of 2-methylfuran-3-carbaldehyde with suitable reagents to form the desired furopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylfuro[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce fully or partially hydrogenated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Furo[3,2-c]pyridine: Similar structure but with different substitution patterns.
2,3-Dimethylfuro[3,2-c]pyridine: Contains an additional methyl group at the third position.
Uniqueness: 2-Methylfuro[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second position of the furan ring influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methylfuro[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBASZQNOKRYDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334921 | |
Record name | 2-Methyl-furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69022-76-0 | |
Record name | 2-Methyl-furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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